Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are considered privileged scaffolds, meaning they provide a core structure capable of binding to a variety of targets and eliciting a range of biological responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structure features a thieno ring fused with a pyrimidine, which is known for various pharmacological properties including anticancer, antibacterial, and antifungal activities.
The compound can be classified as a thienopyrimidine derivative, which is a subgroup of heterocyclic compounds. Thienopyrimidines are recognized for their diverse biological activities and are often studied for their potential as therapeutic agents. The specific compound in question is characterized by the presence of a cyclopropylamino group, which may influence its pharmacological properties.
The synthesis of 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves several steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity.
The molecular structure of 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one can be described as follows:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity.
2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions:
Common reagents used in these reactions include halogenated compounds for substitution and reducing agents such as lithium aluminum hydride for reduction processes.
The mechanism of action of 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is primarily linked to its interaction with specific biological targets:
These mechanisms are often studied through molecular docking studies and biological assays to elucidate binding affinities and interactions with target proteins.
The physical and chemical properties of 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one include:
These properties are essential for understanding the compound's behavior in biological systems and its potential applications.
The scientific applications of 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one include:
The thieno[3,2-d]pyrimidin-4(3H)-one core is synthesized through regioselective cyclization strategies that dictate substitution patterns and functional group compatibility. The Gewald aminothiophene carboxylate route serves as the foundational method, where ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes cyclization with triethyl orthoformate and sodium azide in glacial acetic acid to form tetrazole intermediates. Subsequent hydrazine hydrate treatment yields the bicyclic thienotriazolopyrimidine scaffold [1] [8]. For microwave-accelerated synthesis, 4-chlorothieno[3,2-d]pyrimidine reacts with primary or secondary amines under microwave irradiation (120–150°C, 15–30 min), achieving >85% yield with enhanced regioselectivity and reduced side products compared to classical thermal methods [7]. This approach enables precise C2-functionalization while preserving the 4(3H)-one tautomer essential for bioactivity.
Critical regiochemical outcomes are governed by:
Table 1: Regioselective Synthesis Methods for Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Method | Conditions | Key Intermediates | Yield Range | Regioselectivity Control |
---|---|---|---|---|
Gewald-Thiophene Route | Glacial HOAc, reflux, 2–4 h | Tetrazol-1-yl-thiophene carboxylates | 60–75% | Moderate (C2 vs C4 substitution ambiguity) |
Microwave-Assisted | K₂CO₃, DMF, 150°C, 15–30 min | 4-Chlorothieno[3,2-d]pyrimidine | 82–93% | High (exclusive C4 amination) |
Solvent-Free Fusion | Neat amine, 80–90°C, 0.5–1 h | 1H-Tetrazol-1-yl thiophene carboxylates | 70–88% | High (directed by amine nucleophilicity) |
The cyclopropylamino-methyl moiety at C2 is introduced via reductive amination or nucleophilic displacement methodologies. Optimized pathways involve:
Stability studies reveal the cyclopropylamino-methyl group exhibits:
Substituent positioning directly modulates target engagement and cellular potency, as demonstrated through systematic SAR comparisons:
C2 vs C6 Substitution: 2-((Cyclopropylamino)methyl) derivatives exhibit 7–9-fold enhanced EGFR inhibition (IC₅₀ = 0.19 µM) over 6-substituted isomers (IC₅₀ = 1.4–1.7 µM) due to optimal vectoring toward the hydrophobic cleft of EGFR’s ATP-binding site. Molecular docking confirms the cyclopropylamino-methyl group engages in hydrophobic stacking with Phe384 and water-bridged hydrogen bonds with Asp362 in EGFR [1] [3].
Electron-Donating Groups at C5: Methyl substitution at C5 increases PI3Kα inhibition (IC₅₀ = 14.5 µM) versus unsubstituted cores (IC₅₀ > 40 µM) by enhancing membrane permeability (Log P = 2.1 vs 1.4) [1] [8].
Anthracen-9-yl at C2: Analog 10e in [1] shows exceptional potency against MCF-7 cells (IC₅₀ = 14.5 ± 0.30 µM) versus doxorubicin (IC₅₀ = 40.0 ± 3.9 µM), attributed to intercalative DNA binding facilitated by planar polyaromatic substitution.
Table 2: Bioactivity Dependence on Substituent Position in Thienopyrimidine Derivatives
Substituent Position | Target | Activity (IC₅₀ or EC₅₀) | Structural Determinants | Cellular Potency Shift |
---|---|---|---|---|
C2: Cyclopropylamino-methyl | EGFR/PI3K | 0.19–18 µM | Hydrophobic cleft occupancy, water-bridged H-bonding | 7–9x ↑ vs C6 isomers |
C2: Anthracen-9-yl | DNA Topoisomerase II | 14.5 µM (MCF-7) | Planar intercalation, π-π stacking with DNA bases | 2.8x ↑ vs doxorubicin |
C5: Methyl | PI3Kα | 14.5 µM | Increased log P (2.1 vs 1.4), membrane permeability | 2.5x ↑ vs unsubstituted |
C6: Chloro | PDE7A | 0.83 µM | Halogen bonding with Gln413, reduced catalytic site access | 3x ↓ vs C2 analogs |
The intrinsic aqueous solubility of 2-((cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is limited (0.12 mg/mL at pH 7.4), necessitating functionalization strategies derived from PDE7 inhibitor optimization:
Ionizable Moieties: Introduction of morpholinopropyl at C7 elevates solubility to 8.3 mg/mL (pH 7.4) by providing protonation sites without compromising PDE7A inhibition (IC₅₀ = 28 nM). This aligns with CoMSIA models showing basic aliphatic amines improve desolvation energy in hydrophilic enzyme subpockets [3].
Glycoside Conjugation: Attachment of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose via Cu(I)-catalyzed azide-alkyne cycloaddition enhances solubility 12-fold (1.44 mg/mL) while maintaining nanomolar Cyt-bd inhibition (IC₅₀ = 6 µM) in mycobacterial models [1] [4].
Polar Heterocycles: Fusion with 1,2,4-triazole at [2,3-d] positions decreases cLogP by 1.8 units and increases kinetic solubility to 5.6 mg/mL through H-bond donor/acceptor balance [1]. 3D-QSAR studies confirm a 20% increase in polar surface area correlates with 3.5-fold solubility enhancement in thieno[3,2-d]pyrimidin-4(3H)-ones [3].
Table 3: Solubility Optimization Strategies for Thienopyrimidin-4(3H)-one Derivatives
Functionalization Strategy | Location | Solubility (pH 7.4) | Target Affinity | Mechanistic Basis |
---|---|---|---|---|
Morpholinopropyl side chain | C7 position | 8.3 mg/mL | PDE7A IC₅₀ = 28 nM | Protonation capacity, reduced cLogP (-1.2) |
Tetra-O-acetylglucopyranose | C3 via triazole | 1.44 mg/mL | Cyt-bd IC₅₀ = 6 µM | Carbohydrate solvation, molecular dispersion |
1,2,4-Triazole fusion | [2,3-d] annulated | 5.6 mg/mL | EGFR IC₅₀ = 0.22 µM | H-bond network expansion, PSA ↑ 20% |
Unmodified scaffold | N/A | 0.12 mg/mL | EGFR IC₅₀ = 0.19 µM | Baseline hydrophobicity (cLogP = 2.8) |
Compound Names Cited:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0